3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide
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Overview
Description
3-(9H-carbazol-9-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a carbazole moiety linked to a hydrazide group through a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide typically involves a multi-step process:
Formation of the Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazide Formation: The carbazole derivative is then reacted with hydrazine or its derivatives to form the hydrazide intermediate.
Condensation Reaction: The final step involves the condensation of the hydrazide intermediate with an aldehyde or ketone, such as 4-ethoxybenzaldehyde, under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(9H-carbazol-9-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the hydrazide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
3-(9H-carbazol-9-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Organic Electronics: The compound can be used as a material in organic light-emitting diodes (OLEDs) due to its electronic properties.
Medicinal Chemistry:
Materials Science: The compound can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(9H-carbazol-9-yl)propanoic acid
- 2-(9H-carbazol-9-yl)ethanol
- 3-(9H-carbazol-9-yl)phenylboronic acid
Uniqueness
3-(9H-carbazol-9-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide is unique due to its combination of a carbazole moiety with a hydrazide group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific interactions, such as in organic electronics and drug design.
Properties
Molecular Formula |
C24H23N3O2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(4-ethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C24H23N3O2/c1-2-29-19-13-11-18(12-14-19)17-25-26-24(28)15-16-27-22-9-5-3-7-20(22)21-8-4-6-10-23(21)27/h3-14,17H,2,15-16H2,1H3,(H,26,28)/b25-17+ |
InChI Key |
VJGFHVWPDAIROS-KOEQRZSOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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